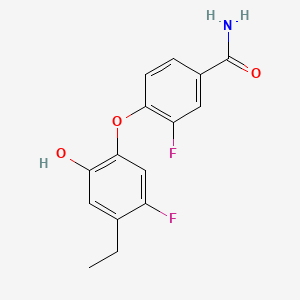
MUT056399
Cat. No. B1139450
Key on ui cas rn:
1269055-85-7
M. Wt: 293.26 g/mol
InChI Key: QUHARGDBJJUOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09272985B2
Procedure details


To 4-(4-ethyl-5-fluoro-2-methoxyphenoxy)-3-fluorobenzamide (13.31 g, 4.59 mmol; which may be prepared as hereinbefore described for D4) in 130 mL of dichloromethane under argon at −78° C. under intense stirring is added over 15-20 min boron tribromide (130 mL at 1M in dichloromethane). The reaction mixture is warmed up at room temperature under stirring and after 3 h is cooled back to −20° C. for quenching with a saturated aqueous solution of ammonium chloride (100 mL). Partial concentration is performed to remove 170 mL of dichloromethane. 100 mL of ethyl acetate are added. Extraction of the aqueous phase (2*25 mL of ethyl acetate), reunification of the organic phases, aqueous sodium hydrogenocarbonate (200 mL at 1N) wash, drying (Na2SO4) and final concentration affords the crude material which is purified on silicagel (gradient dichloromethane/methanol:100/0→95/5) to afford the title compound 8.75 g (68%).
Name
4-(4-ethyl-5-fluoro-2-methoxyphenoxy)-3-fluorobenzamide
Quantity
13.31 g
Type
reactant
Reaction Step One



Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:19]([F:20])=[CH:18][C:6]([O:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][C:9]=2[F:17])=[C:5]([O:21]C)[CH:4]=1)[CH3:2].B(Br)(Br)Br>ClCCl>[CH2:1]([C:3]1[C:19]([F:20])=[CH:18][C:6]([O:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[O:13])=[CH:10][C:9]=2[F:17])=[C:5]([OH:21])[CH:4]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
4-(4-ethyl-5-fluoro-2-methoxyphenoxy)-3-fluorobenzamide
|
|
Quantity
|
13.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC(=C(OC2=C(C=C(C(=O)N)C=C2)F)C=C1F)OC
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring and after 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled back to −20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for quenching with a saturated aqueous solution of ammonium chloride (100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Partial concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove 170 mL of dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 mL of ethyl acetate are added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction of the aqueous phase (2*25 mL of ethyl acetate), reunification of the organic phases, aqueous sodium hydrogenocarbonate (200 mL at 1N)
|
WASH
|
Type
|
WASH
|
|
Details
|
wash
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
final concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affords the crude material which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified on silicagel (gradient dichloromethane/methanol:100/0→95/5)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC(=C(OC2=C(C=C(C(=O)N)C=C2)F)C=C1F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.75 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 650% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
